molecular formula C8H7N3O4 B14656246 4-Nitrobenzoyl urea CAS No. 51884-03-8

4-Nitrobenzoyl urea

Cat. No.: B14656246
CAS No.: 51884-03-8
M. Wt: 209.16 g/mol
InChI Key: CWHBLZNYVYKDRR-UHFFFAOYSA-N
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Description

4-Nitrobenzoyl urea is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzoyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl urea can be synthesized through a two-step process involving the reaction of 4-nitrophenyl-N-benzylcarbamate with amines, followed by hydrogenolysis. This method provides high yield and purity . Another approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride derivatives with appropriate amines under controlled conditions. This method ensures high efficiency and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzoyl urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Nitrobenzoyl urea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitrobenzoyl urea involves its interaction with cellular macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

    4-Nitrobenzoyl chloride: Shares the nitrobenzoyl structure but differs in its reactivity and applications.

    4-Aminobenzoyl urea: A reduction product of 4-nitrobenzoyl urea with different chemical properties and applications.

Uniqueness: this compound is unique due to its combination of a nitro group and a benzoyl urea structure, which imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

51884-03-8

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

N-carbamoyl-4-nitrobenzamide

InChI

InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-1-3-6(4-2-5)11(14)15/h1-4H,(H3,9,10,12,13)

InChI Key

CWHBLZNYVYKDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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